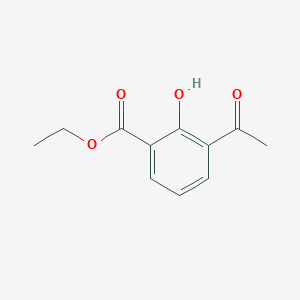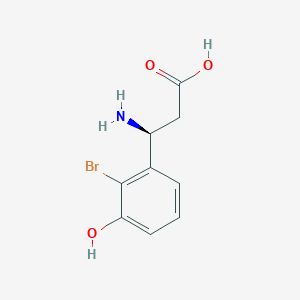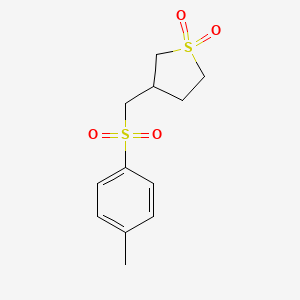
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C12H16O4S2 and a molecular weight of 288.38 g/mol . It is a derivative of tetrahydrothiophene, featuring a tosylmethyl group attached to the tetrahydrothiophene ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the tosylation of tetrahydrothiophene derivatives. One common method involves the reaction of tetrahydrothiophene with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.
Major Products Formed
Scientific Research Applications
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through various chemical pathways. The sulfone group can participate in nucleophilic addition and substitution reactions, while the tosylmethyl group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyltetrahydrothiophene 1,1-dioxide: A similar compound with a methyl group instead of a tosylmethyl group.
Tetrahydrothiophene 1,1-dioxide: The parent compound without any substituents.
Uniqueness
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the tosylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other tetrahydrothiophene derivatives .
Properties
Molecular Formula |
C12H16O4S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C12H16O4S2/c1-10-2-4-12(5-3-10)18(15,16)9-11-6-7-17(13,14)8-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
WMFMSJKWWKPFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


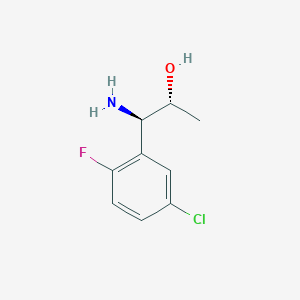

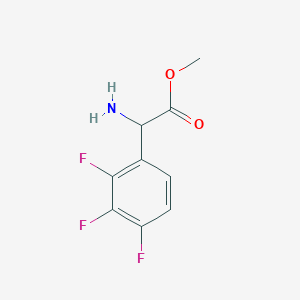
![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
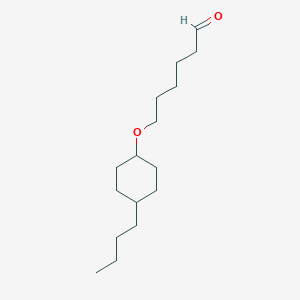
![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
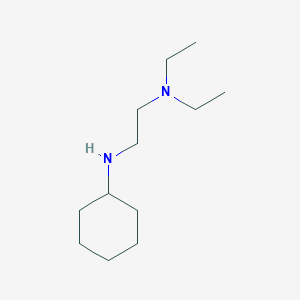


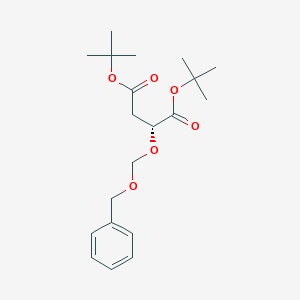
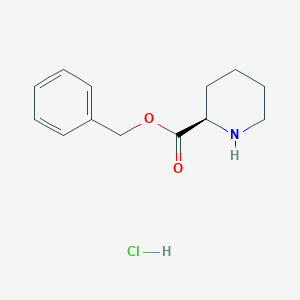
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
